molecular formula C6H6BrNO2S2 B2822263 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione CAS No. 1566705-98-3

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Cat. No.: B2822263
CAS No.: 1566705-98-3
M. Wt: 268.14
InChI Key: OILJQJFNMVFFQU-UHFFFAOYSA-N
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Description

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is a complex organic compound with the molecular formula C6H6BrNO2S2 It is characterized by its unique structure, which includes a thiopyrano-thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor thiopyrano-thiazole compound. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.

    Cyclization Reactions: It can form new ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminothiopyrano-thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione involves its interaction with various molecular targets. The bromine atom and the thiopyrano-thiazole ring system play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione
  • 2-iodo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione
  • 2-fluoro-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Uniqueness

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.

Properties

IUPAC Name

2-bromo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazole 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILJQJFNMVFFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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